Tetraphenylthiophene

Aggregation-induced emission Solid-state fluorescence Organic luminogens

Select Tetraphenylthiophene (TPT, 2,3,4,5-tetraphenylthiophene) for applications where solid-state luminescence and electrochemical specificity are non-negotiable. Unlike tetraphenylfuran (ACQ-quenched) or tetraphenylpyrrole (unfavorable HOMO), TPT oxidizes to a sulfone with ΦF=72% and AIE factor=240—performance unattainable with other tetraaryl heterocycles. Its propeller-like conformation and four addressable phenyl positions enable systematic derivatization via validated Suzuki-Miyaura routes (16 of 24 designs synthesized). For polymer electronics, TPT comonomers deliver the deeper HOMO levels required for hole-transporting layer compatibility. Insist on TPT when heteroatom-governed photophysics or redox behavior drives device performance.

Molecular Formula C28H20S
Molecular Weight 388.5 g/mol
CAS No. 1884-68-0
Cat. No. B167812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylthiophene
CAS1884-68-0
Molecular FormulaC28H20S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H
InChIKeyMQFBWJOMLIHUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylthiophene (CAS 1884-68-0) Procurement Guide: Core Properties and Structural Characteristics


Tetraphenylthiophene (TPT, 2,3,4,5-tetraphenylthiophene) is a fully substituted thiophene core bearing four peripheral phenyl rings, with molecular formula C28H20S and a molecular weight of 388.5 g/mol . The compound exhibits a characteristic propeller-like conformation where the four phenyl rotors surround the central thiophene stator [1]. The rigid tetraaryl architecture provides a structurally well-defined platform with four synthetically addressable phenyl positions, enabling systematic derivatization while maintaining the integrity of the conjugated core [2]. Its high melting point of 184-185°C and boiling point of 402.2°C reflect the robust thermal profile associated with the densely arylated heteroaromatic scaffold .

Why Generic Thiophene-Based Alternatives Cannot Substitute for Tetraphenylthiophene (CAS 1884-68-0)


Generic substitution of TPT with structurally analogous tetraaryl heterocycles—including tetraphenylfuran (TPF) and tetraphenylpyrrole—is demonstrably non-viable due to quantitatively divergent photophysical behavior governed by the central heteroatom. TPF exhibits strong aggregation-caused quenching (ACQ) with complete emission loss in the solid state, whereas TPT retains a weak but measurable AIE effect under identical conditions [1]. Furthermore, oxidation of the thiophene sulfur to the sulfone derivative increases the solid-state fluorescence quantum yield to 72% and produces an AIE factor of 240—enhancements that are unattainable with furan- or pyrrole-based analogs [2]. These heteroatom-dependent emission characteristics preclude simple one-for-one substitution in any application where solid-state luminescence efficiency governs device or assay performance.

Tetraphenylthiophene (CAS 1884-68-0) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Oxidized TPT Sulfone Derivative Achieves 72% Solid-State Quantum Yield versus Weakly Emissive Parent Thiophene Core

Local chemical oxidation of tetraphenylthiophene to 2,3,4,5-tetraphenylthiophene sulfone (3c) produces a dramatic enhancement in solid-state emission performance. The sulfone derivative exhibits a fluorescence quantum yield of 72% in the solid state and an AIE factor (αAIE) of 240, substantially outperforming the parent thiophene analog, which shows only weak emission under identical aggregate conditions [1]. Mechanistic studies attribute this enhancement to suppression of the sulfur heavy-atom effect upon oxidation, which effectively blocks the nonradiative intersystem crossing decay pathway that otherwise quenches emission in the thiophene core [1].

Aggregation-induced emission Solid-state fluorescence Organic luminogens

TPT Retains Weak AIE Activity Whereas Structurally Identical TPF Exhibits Complete ACQ Quenching

In a controlled comparative study of structurally analogous tetraaryl heterocycles, tetraphenylfuran (TPF) exhibits aggregation-caused quenching (ACQ) with complete loss of emission upon aggregate formation, whereas tetraphenylthiophene (TPT) retains a weak but measurable aggregation-induced emission (AIE) effect under identical experimental conditions [1]. The divergent behavior stems from differences in the restriction of intramolecular rotation (RIR) and conjugation effects dictated by the central heteroatom. Notably, both compounds share an identical peripheral phenyl substitution pattern with the AIE-active 2,3,4,5-tetraphenylsilole benchmark, yet only TPT preserves any AIE character among the furan/thiophene pair [1].

Aggregation-induced emission Aggregation-caused quenching Photophysics

TPT Enables Programmed Synthesis of 16 Distinct Tetraarylthiophene Designs via Optimized Suzuki-Miyaura Coupling

Tetraphenylthiophene serves as a versatile core scaffold enabling programmed synthesis of diverse tetraarylthiophene (TAT) designs through classical Suzuki-Miyaura cross-coupling. Using optimized coupling conditions from tetrabromothiophene as a single precursor, 16 out of 24 probable TPT derivative structures have been successfully synthesized in good to excellent yields, along with 12 out of 20 possible triphenylthiophene intermediates [1]. This synthetic programmability is enabled by the four synthetically addressable phenyl positions of TPT, which permit selective sequential functionalization—a capability not equivalently demonstrated for tetraphenylfuran or tetraphenylpyrrole scaffolds under comparable conditions [1].

Suzuki-Miyaura coupling Derivatization Synthetic accessibility

TPT Exhibits Electrogenerated Chemiluminescence with Distinct Singlet/Triplet Energetics versus Furan and Pyrrole Analogs

Comparative electrogenerated chemiluminescence (ECL) studies of tetraaryl heterocycles reveal that tetraphenylthiophene (TPT) produces distinct ECL emission corresponding to its characteristic fluorescence, alongside exciplex emission in mixed systems containing naphthalene, 2,5-diphenyl-1,3,4-oxadiazole, benzophenone, and tri-p-tolylamine [1]. The study systematically characterized TPT alongside tetraphenylfuran (TPF), tetraarylpyrroles including tetraphenylpyrrole (TPP) and substituted analogs (anisyl, tolyl, p-chlorophenyl), with singlet and triplet level energies estimated and cyclic voltammetric behavior described for each compound class [1]. The distinct redox and excited-state energetics of TPT relative to its furan and pyrrole counterparts establish heteroatom-dependent electrochemical differentiation that governs suitability for ECL-based detection and light-emitting electrochemical cell applications.

Electrogenerated chemiluminescence Cyclic voltammetry Electrochemistry

TPT Lacks the High HOMO Energy Penalty Observed in Tetraphenylpyrrole-Based Polymers

Electrochemical characterization of copolymers containing tetraphenylpyrrole and thiophene moieties reveals that tetraphenylpyrrole-based polymers exhibit HOMO energy levels of 5.42-5.49 eV, which are higher (less negative) than the P3HT benchmark HOMO of 5.29 eV [1]. Higher HOMO values correlate with improved air stability and higher open-circuit voltage in photovoltaic applications, which the authors attribute specifically to the tetraphenylpyrrole unit. In contrast, tetraphenylthiophene-containing polymers and materials typically exhibit lower HOMO levels due to the different electronic character of the thiophene sulfur versus the pyrrole nitrogen, making TPT more suitable for hole-transporting applications where deeper HOMO levels are required for energy level alignment with adjacent layers [2].

HOMO energy level Polymer semiconductors Air stability

Tetraphenylthiophene (CAS 1884-68-0) High-Value Application Scenarios Based on Quantitative Evidence


Solid-State Emissive Materials: High-Efficiency AIE Luminogens via Thiophene-to-Sulfone Oxidation

Researchers requiring high solid-state fluorescence quantum yields should utilize tetraphenylthiophene as a precursor to the sulfone derivative (2,3,4,5-tetraphenylthiophene sulfone), which achieves ΦF = 72% in the solid state with an AIE factor of 240 [1]. This performance level is inaccessible from the parent thiophene core or from furan/pyrrole analogs that exhibit ACQ quenching [2]. The simple one-step oxidation protocol provides a validated route to high-performance AIEgens suitable for OLED emissive layers, fluorescent probes, and solid-state sensing applications [1].

Modular Derivatization Platform: Accessing Diverse Tetraarylthiophene Libraries for Structure-Property Screening

Investigators requiring systematic exploration of tetraarylthiophene structure-property relationships should select TPT-based scaffolds based on demonstrated synthetic accessibility: 16 of 24 possible TPT derivative designs have been successfully synthesized via optimized Suzuki-Miyaura coupling from tetrabromothiophene [3]. This established synthetic methodology reduces development uncertainty and accelerates material optimization cycles for hole-transporting materials, luminescent liquid crystals, and MALDI matrices [3].

Electrochemiluminescent Detection Systems: Heteroatom-Dependent ECL Performance

For electrogenerated chemiluminescence (ECL) applications requiring specific redox potentials and excited-state energetics, TPT offers distinct performance characteristics relative to furan and pyrrole analogs, as demonstrated by comparative radical ion annihilation studies in acetonitrile [4]. The unique singlet and triplet energies of TPT, coupled with its characteristic ECL emission profile in both neat and mixed systems, make it the appropriate choice when thiophene-specific electrochemistry is required for detection sensitivity or spectral differentiation [4].

Polymer Semiconductor Building Blocks: Tuning HOMO Levels for Air-Stable Devices

When designing conjugated polymers for organic electronics, the selection between tetraphenylthiophene and tetraphenylpyrrole comonomers directly determines HOMO energy level and consequently air stability. Tetraphenylpyrrole units raise polymer HOMO to 5.42-5.49 eV, whereas tetraphenylthiophene units produce lower (more negative) HOMO levels better suited for hole-transporting layer applications requiring specific energy level alignment [5]. Researchers should select TPT-based monomers when deeper HOMO levels are required for interfacial compatibility with adjacent device layers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraphenylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.